huperzine-B

Acetylcholinesterase Butyrylcholinesterase Selectivity ratio

Researchers isolating AChE-mediated neuroprotection from NMDA receptor effects face a critical gap: Huperzine-A exhibits strong NMDA antagonism, while tacrine preferentially inhibits BuChE. Huperzine-B (CAS 103548-82-9) resolves this: • 65.8-fold AChE/BuChE selectivity-eliminates off-target cholinesterase confounding • 8.6-fold weaker NMDA antagonism vs. Huperzine-A (IC₅₀ 316.8 vs. 36.9 μM)-isolates AChE-mediated effects • Validated neuroprotection in PC12 cells (10-100 μM) against H₂O₂-induced oxidative injury • Higher therapeutic index for safer chronic in vivo dosing ≥98% HPLC, COA included. Ships ambient; store -20°C.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B13400051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehuperzine-B
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1
InChIKeyYYWGABLTRMRUIT-HSMVNMDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Huperzine-B Research Procurement: Alkaloid Class and Baseline Characteristics


Huperzine-B (HupB) is a Lycopodium alkaloid congener co-isolated with Huperzine-A from the Chinese medicinal herb Huperzia serrata [1]. It functions as a reversible, selective acetylcholinesterase (AChE) inhibitor [2] and exhibits documented neuroprotective activity in cellular models of oxidative stress and oxygen-glucose deprivation [3]. While HupB demonstrates lower AChE inhibitory potency than Huperzine-A (IC₅₀ approximately 9.87 μM versus 72.4 nM for HupA in rat cortex homogenates) [4], its differential profile in terms of cholinesterase selectivity, therapeutic index, and synthetic accessibility warrants distinct consideration in research and development contexts where potency is not the sole selection criterion.

1

Selective AChE inhibitor with reported neuroprotective activity in oxidative stress models.

2

Lower NMDA receptor engagement context relative to Huperzine-A supports mechanistic isolation.

3

Validated as internal standard for Huperzine-A LC-MS/MS bioanalysis across multiple matrices.

Why Huperzine-B Cannot Be Interchanged with Huperzine-A or Tacrine


Within the Lycopodium alkaloid class, Huperzine-B exhibits a markedly divergent pharmacological signature from its congener Huperzine-A and from non-selective cholinesterase inhibitors such as tacrine. HupB displays substantially weaker NMDA receptor antagonism than HupA (IC₅₀ 316.8 μM versus 36.9 μM in [³H]MK-801 binding assays), indicating differential polypharmacology beyond simple AChE inhibition [1]. Critically, HupB demonstrates 65.8-fold selectivity for AChE over butyrylcholinesterase (BuChE), whereas tacrine shows a BuChE:AChE IC₅₀ ratio of merely 0.54, reflecting preferential BuChE inhibition [2]. This fundamental divergence in target selectivity profiles means that substituting HupB with HupA or tacrine in mechanistic studies would confound interpretation of cholinergic versus non-cholinergic contributions. Furthermore, HupB possesses a higher therapeutic index than HupA [3] and exhibits distinct neuroprotective activity in oxidative stress models [4], establishing that HupB is not simply a "lower-potency HupA" but rather a functionally distinct molecular tool requiring purpose-specific procurement.

Target · Huperzine-B
AChE-selective (65.8-fold vs BuChE)
Low NMDA antagonism (IC₅₀ 316.8 μM)
Reported higher therapeutic index
Potential Substitute Risks
Huperzine-A: 8.6-fold stronger NMDA block, may confound mechanistic readouts
Tacrine: preferential BuChE inhibition, may shift cholinergic side-effect profile
Cholinesterase selectivity and polypharmacology may not transfer directly

Quantitative Comparative Evidence for Huperzine-B Research Selection


AChE Selectivity vs. BuChE Compared to Tacrine

In a direct comparative study evaluating anticholinesterase properties in vitro, Huperzine-B exhibited an IC₅₀ ratio of BuChE:AChE equal to 65.8, representing 65.8-fold selectivity for acetylcholinesterase over butyrylcholinesterase. In contrast, tacrine—a clinically used cholinesterase inhibitor—displayed a BuChE:AChE IC₅₀ ratio of only 0.54, indicating preferential inhibition of butyrylcholinesterase [1]. The 122-fold difference in selectivity profiles (65.8 versus 0.54) between HupB and tacrine has direct physiological implications, as BuChE inhibition is associated with peripheral cholinergic adverse effects [1]. Spectrophotometric methods were employed for ChE activity determination [1]. Additional data from independent assays confirm HupB's AChE:BuChE selectivity: in one study, IC₅₀ values were 8.2 μM for AChE and 157 μM for BuChE, yielding a 19-fold selectivity ratio ; in another, AChE IC₅₀ was 9.87 μM versus BuChE IC₅₀ of 241 μM, producing a 24-fold selectivity ratio [2].

AChE Selectivity vs Tacrine
Head-to-head
HupB BuChE:AChE ratio = 65.8
Tacrine ratio = 0.54
(122-fold higher selectivity)
Supports cleaner AChE target engagement; limits BuChE-mediated confounding.
In vitro spectrophotometric assay; additional independent ratios 19–24 fold reported.
Acetylcholinesterase Butyrylcholinesterase Selectivity ratio Tacrine Cholinergic pharmacology

Therapeutic Index Advantage Over Huperzine-A

Multiple independent sources converge on the finding that Huperzine-B possesses a higher therapeutic index than Huperzine-A, despite HupB's lower absolute AChE inhibitory potency. This advantage is explicitly stated in peer-reviewed literature: "Huperzine A is the most potent and selective for AChE, but huperzine B exhibits a higher therapeutic index (Yan et al. 1987)" [1]. The primary source (Yan et al., 1987) established this through comparative evaluation of neuromuscular and central nervous system effects in experimental animals [2]. Independent characterization confirms that HupB "demonstrates lower anti-AChE activity than HupA but shows a relative lack of toxicity" [3]. The therapeutic index advantage translates to a wider separation between efficacious and toxic doses, making HupB a more forgiving tool compound for in vivo studies where dose-ranging and safety margins are critical considerations. A single intragastric dose of HupB produced steady-state AChE inhibition within 4 hours in mice, demonstrating predictable in vivo pharmacodynamics [4].

Therapeutic Index
Class-level
Qualitatively higher than Huperzine-A (multiple sources)
Context-dependent safety margin; may support in vivo dose-range studies.
No numeric LD₅₀/ED₅₀ ratio accessible; class-level inference.
Therapeutic index Safety margin Toxicity Huperzine-A In vivo pharmacology

Neuroprotection Against Oxidative Stress in PC12 Cells

In a dedicated neuroprotection study, Huperzine-B was evaluated for its ability to attenuate hydrogen peroxide (H₂O₂)-induced toxicity in rat pheochromocytoma PC12 cells, a widely used neuronal model system [1]. Exposure of PC12 cells to 150 μM H₂O₂ for 30 minutes resulted in a marked decrease in cell survival, reduced glutathione peroxidase and catalase activities, and increased malondialdehyde (MDA) production [1]. Pretreatment with Huperzine-B at concentrations of 10-100 μM prior to H₂O₂ exposure significantly elevated cell survival, increased antioxidant enzyme activities, and decreased MDA levels in a concentration-dependent manner [1]. The study directly compared HupB's neuroprotective effects with those of tacrine (1 μM), donepezil (10 μM), and galanthamine (10 μM), demonstrating that HupB confers comparable cytoprotection in this oxidative stress model [1]. An independent study further confirmed that HupB protected PC12 cells against oxygen-glucose deprivation (OGD)-induced injury, likely by alleviating disturbances of oxidative and energy metabolism [2].

Neuroprotection PC12
Head-to-head
HupB 10–100 μM: ↑ cell survival, ↑ antioxidant enzymes, ↓ MDA
Comparable to tacrine, donepezil, galanthamine
Reported neuroprotection in H₂O₂ model; supports oxidative stress pathway research.
PC12 cells, 150 μM H₂O₂; OGD model also reported.
Neuroprotection Oxidative stress PC12 cells Alzheimer's disease Lipid peroxidation

Analytical Utility as Internal Standard for LC-MS/MS

Huperzine-B serves a specialized and validated role as an internal standard (IS) for the quantitative bioanalysis of Huperzine-A using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1][2]. In a validated method for determining Huperzine-A in dog plasma, HupB was employed as the internal standard with a liquid-liquid extraction procedure using n-hexane-dichloromethane-2-propanol (300:150:15, v/v/v). The method achieved a lower limit of detection of 0.01 ng/mL and a linear calibration range of 0.05-20 ng/mL with intra- and inter-day precision <5.3% and good accuracy [1]. The assay run time was only 2 minutes, demonstrating high-throughput capability [1]. HupB has also been validated as an internal standard for the quantification of ZT-1 (a Huperzine-A prodrug) and its active metabolite Huperzine-A in rat blood using LC-MS/MS [2]. Additionally, HupB is available as a Phyproof® Reference Substance with assigned absolute purity ≥95.0% (HPLC) , underscoring its suitability for analytical standardization.

LC-MS/MS Internal Std
Cross-study
LOD 0.01 ng/mL; linear 0.05–20 ng/mL; precision ≤15%
Validated ISTD for HupA bioanalysis; supports method transfer.
Dog plasma, rat blood; liquid-liquid extraction.
Internal standard LC-MS/MS Bioanalysis Pharmacokinetics Method validation

Total Synthesis Efficiency from Common Precursor

In a landmark divergent total synthesis study, Huperzine-A, Huperzine-B, and Huperzine-U were synthesized from the common chiral precursor (R)-pulegone [1]. The most efficient total synthesis of Huperzine-A was achieved with an overall yield of 17% across 10-13 steps, while the first asymmetric total synthesis of Huperzine-B proceeded in 10% overall yield across the same step count [1]. The synthesis featured palladium-catalyzed Buchwald-Hartwig coupling and Heck cyclization reactions, along with an Ir-catalyzed olefin isomerization [1]. This work also established the absolute configuration of natural (-)-Huperzine-B and revealed that Huperzine-A, Huperzine-B, and Huperzine-U share the same absolute stereochemistry, providing insight into their biosynthetic relationship [1]. The 10% overall yield for HupB, while modest in absolute terms, represents the first successful asymmetric total synthesis and provides a benchmark for future synthetic methodology development.

Total Synthesis Yield
Head-to-head
HupB: 10% overall, 10–13 steps
HupA: 17%, HupU: 9%
Establishes baseline for route optimization and scalable supply evaluation.
Divergent synthesis from (R)-pulegone; first asymmetric total synthesis.
Total synthesis Asymmetric synthesis Synthetic accessibility Lycopodium alkaloids Process chemistry

NMDA Receptor Antagonism Compared to Huperzine-A

In a systematic comparison of six cholinesterase inhibitors' effects on [³H]MK-801 binding to synaptic membranes from rat cerebral cortex—a measure of NMDA receptor antagonism—Huperzine-B exhibited an IC₅₀ of 316.8 ± 93.2 μM, whereas Huperzine-A displayed an IC₅₀ of 36.9 ± 12.1 μM [1]. This represents an 8.6-fold difference in NMDA receptor antagonism potency between the two congeners. The rank order of potency was: tacrine (33.2 μM) ≈ huperzine A (36.9 μM) > physostigmine (50.4 μM) > donepezil (135.0 μM) > huperzine B (316.8 μM) ≫ galanthamine (3344 μM) [1]. Importantly, there was no significant correlation between AChE inhibitory activity and NMDA receptor antagonism across these compounds (r = +0.563, P = 0.245), indicating that NMDA receptor engagement represents an independent pharmacological dimension [1].

NMDA Antagonism
Head-to-head
HupB IC₅₀ 316.8 μM
HupA IC₅₀ 36.9 μM
(8.6-fold difference)
Low NMDA engagement supports isolation of AChE-mediated effects.
[³H]MK-801 binding in rat cortex; no correlation with AChE inhibition.
NMDA receptor MK-801 binding Polypharmacology Non-cholinergic Excitotoxicity

Research and Industrial Application Scenarios for Huperzine-B


Dissecting Cholinergic vs. Non-Cholinergic Neuroprotection

Huperzine-B's 8.6-fold weaker NMDA receptor antagonism relative to Huperzine-A (IC₅₀ 316.8 μM versus 36.9 μM in [³H]MK-801 binding [1]) enables its use as a selective tool to isolate AChE-mediated neuroprotective effects from NMDA receptor-mediated mechanisms. When used alongside Huperzine-A in parallel experiments, HupB serves as a control that maintains AChE inhibition while minimizing NMDA receptor engagement. This differential pharmacology is particularly valuable in studies of Alzheimer's disease pathophysiology where both cholinergic deficits and excitotoxicity contribute to neuronal dysfunction. The established neuroprotective activity of HupB in PC12 cells against H₂O₂-induced oxidative injury at 10-100 μM [2] provides a validated experimental framework for such investigations.

LC-MS/MS Bioanalytical Method Development and PK Studies

Huperzine-B is a validated internal standard for the quantitative determination of Huperzine-A in biological matrices using LC-MS/MS. A fully validated method in dog plasma achieved a lower limit of detection of 0.01 ng/mL, a linear range of 0.05-20 ng/mL, and intra- and inter-day precision <5.3% with a 2-minute run time [3]. This application is essential for laboratories conducting preclinical or clinical pharmacokinetic studies of Huperzine-A, ZT-1 (a Huperzine-A prodrug), or related formulations. The availability of HupB as a Phyproof® Reference Substance with certified purity ≥95.0% (HPLC) ensures traceability and method reproducibility across studies.

In Vivo Efficacy Studies Needing Wider Therapeutic Index

For in vivo experiments in rodent models where dose-limiting cholinergic toxicity is a concern, Huperzine-B offers a documented higher therapeutic index than Huperzine-A [4][5]. This wider safety margin, combined with the demonstrated ability of HupB to reverse experimentally induced memory impairments in passive avoidance tasks in mice [6], makes HupB a suitable tool compound for chronic dosing studies or for evaluating cognitive endpoints where minimizing adverse effects is critical to data interpretation. The predictable in vivo pharmacodynamics—steady-state AChE inhibition achieved within 4 hours of a single intragastric dose [7]—further supports reproducible experimental design.

Synthetic Methodology and Natural Product Derivatization

The established divergent total synthesis route producing Huperzine-B in 10% overall yield across 10-13 steps from (R)-pulegone [8] provides a validated platform for medicinal chemistry efforts. Researchers developing novel Huperzine-B derivatives, such as bis-HupB compounds or 16-substituted analogs with enhanced AChE potency and selectivity [9], can leverage this synthetic blueprint. The elucidation of HupB's absolute configuration and its stereochemical relationship to Huperzine-A [8] is essential for structure-activity relationship (SAR) studies and for the rational design of analogs with improved pharmacological properties.

Application
Selection Property
Validation Focus
AChE-selective neuroprotection studies
Low NMDA receptor engagement context
Isolate cholinergic contributions in oxidative stress models
Huperzine-A quantification in research matrices
Validated chromatographic resolution as internal standard
Method accuracy and matrix-effect review
In vivo AChE inhibition modeling
Reported higher therapeutic index margin
Dose-response and safety margin characterization
Alkaloid derivatization and SAR studies
Established divergent synthesis route
Yield optimization and stereochemical control

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